N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide
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Overview
Description
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide is a versatile chemical compound with a unique structure that holds immense potential in scientific research This compound is characterized by its quinoline core, which is a heterocyclic aromatic organic compound, and a benzamide moiety, which is an amide derivative of benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting 4-methylbenzoic acid with an appropriate amine under dehydrating conditions, such as using thionyl chloride or carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and amines.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline and benzamide derivatives.
Scientific Research Applications
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular signaling pathways, influencing processes like cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-methylbenzamide can be compared with other similar compounds, such as:
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-phenylpropanamide: This compound has a phenylpropanamide moiety instead of a benzamide moiety, which may result in different chemical and biological properties.
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide: This compound contains a naphthalen-2-yloxy group, which can influence its interactions with biological targets and its overall chemical reactivity.
Properties
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-3-5-14(6-4-13)19(23)21-10-9-16-11-15-7-8-17(25-2)12-18(15)22-20(16)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEYFZUGEZKEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=CC3=C(C=C(C=C3)OC)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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